molecular formula C15H23N5O16P2 B14901684 UDP-6-Azido-Galactose

UDP-6-Azido-Galactose

Cat. No.: B14901684
M. Wt: 591.31 g/mol
InChI Key: YLSUUMDTTUVTGP-LNYDKVEPSA-N
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Description

UDP-6-Azido-Galactose is an unnatural nucleotide sugar where the primary hydroxyl group of galactose is replaced with an azide group. This modification makes it a valuable tool in biochemical research, particularly in the field of glycoscience. The azido group allows for bio-orthogonal labeling through click chemistry, enabling the study of glycan structures and functions in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-6-Azido-Galactose typically involves enzymatic methods. One approach uses mutants of enzymes such as galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase. These enzymes are modified to accommodate azido-functionalized substrates, resulting in the efficient production of this compound .

Industrial Production Methods

For large-scale production, an enzymatic nucleotide sugar synthesis process is employed. This method involves an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. The process is optimized for repetitive-batch-mode technology, achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

UDP-6-Azido-Galactose primarily undergoes substitution reactions due to the presence of the azido group. It can participate in click chemistry reactions, where the azido group reacts with alkynes to form stable triazole linkages .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) catalysts for the click chemistry reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the nucleotide sugar .

Major Products Formed

The major products formed from these reactions are azido-functionalized glycoconjugates. These products are valuable for bioimaging and studying glycan interactions in biological systems .

Scientific Research Applications

UDP-6-Azido-Galactose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of UDP-6-Azido-Galactose involves its incorporation into glycoconjugates through enzymatic transfer. The azido group acts as a chemical tag, allowing for subsequent bio-orthogonal labeling via click chemistry. This enables the visualization and study of glycan structures and their interactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azido group, which allows for bio-orthogonal labeling. This makes it a powerful tool for studying glycan structures and functions in a way that natural nucleotide sugars cannot .

Properties

Molecular Formula

C15H23N5O16P2

Molecular Weight

591.31 g/mol

IUPAC Name

[(3R,4S,5R,6R)-6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1

InChI Key

YLSUUMDTTUVTGP-LNYDKVEPSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CN=[N+]=[N-])O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O

Origin of Product

United States

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